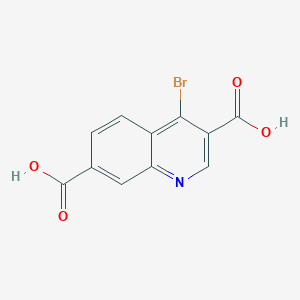
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining a fluorinated naphthalene moiety with an isobenzofuranone core
Vorbereitungsmethoden
The synthesis of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one typically involves a multi-step process. One efficient synthetic route includes the palladium-catalyzed cross-coupling reaction of 3-bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester. This reaction forms 3-(4-fluoronaphthalen-1-yl)perylene, which is then subjected to oxidative cyclodehydrogenation to yield the desired product . The reaction conditions often involve the use of AlCl3/chlorobenzene or DDQ/TfOH, with the selectivity confirmed by 19F NMR .
Analyse Chemischer Reaktionen
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting biological pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Fluoroterrylene: Another fluorinated aromatic compound with applications in molecular sensing.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate used in organic synthesis.
Eigenschaften
CAS-Nummer |
2968-71-0 |
|---|---|
Molekularformel |
C19H13FO2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3 |
InChI-Schlüssel |
JQKFDYAVDHRZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)


![1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B11833412.png)



![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)

